molecular formula C9H12FNO2 B13055727 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

Katalognummer: B13055727
Molekulargewicht: 185.20 g/mol
InChI-Schlüssel: GSUPQKXDKROARR-MLUIRONXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol is a chiral compound with significant potential in various scientific fields. This compound features a fluorine atom on the phenol ring, an amino group, and a hydroxyl group on a propyl chain, making it a versatile molecule for chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenol and (1S,2R)-1-amino-2-hydroxypropane.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom on the phenol ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-((1S,2R)-1-Amino-2-oxopropyl)-3-fluorophenol.

    Reduction: Formation of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluoroaniline.

    Substitution: Formation of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-methoxyphenol.

Wissenschaftliche Forschungsanwendungen

4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its chiral nature.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to neurotransmission, inflammation, or cell signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-((1S,2R)-1-Amino-2-hydroxypropyl)phenol: Lacks the fluorine atom, resulting in different reactivity and properties.

    4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-chlorophenol: Contains a chlorine atom instead of fluorine, affecting its chemical behavior.

Uniqueness

4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects, influencing its reactivity and interactions in various applications.

Eigenschaften

Molekularformel

C9H12FNO2

Molekulargewicht

185.20 g/mol

IUPAC-Name

4-[(1S,2R)-1-amino-2-hydroxypropyl]-3-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)9(11)7-3-2-6(13)4-8(7)10/h2-5,9,12-13H,11H2,1H3/t5-,9-/m1/s1

InChI-Schlüssel

GSUPQKXDKROARR-MLUIRONXSA-N

Isomerische SMILES

C[C@H]([C@H](C1=C(C=C(C=C1)O)F)N)O

Kanonische SMILES

CC(C(C1=C(C=C(C=C1)O)F)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.